Regioisomeric Differentiation: Isoxazol-5-yl vs. Isoxazol-3-yl Benzamide Antibacterial Potency
In the FtsZ-targeting isoxazole-benzamide series, compounds bearing the isoxazol-5-yl regioisomer (B14 and B16) demonstrated strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant S. aureus, whereas the corresponding isoxazol-3-yl regioisomers showed substantially weaker activity [1]. The target compound possesses the isoxazol-5-yl regioisomer with a 3-methyl substituent, structurally aligning it with the more potent B14/B16 chemotype rather than the less active isoxazol-3-yl series. While direct MIC data for the target compound are not publicly available, the regioisomeric scaffold itself confers a class-level potency advantage that is not shared by isoxazol-3-yl benzamide analogs.
| Evidence Dimension | Regioisomeric scaffold potency (isoxazol-5-yl vs. isoxazol-3-yl) against Gram-positive pathogens |
|---|---|
| Target Compound Data | Isoxazol-5-yl regioisomer scaffold (3-methyl substituted); compound not directly tested in cited study |
| Comparator Or Baseline | Isoxazol-3-yl benzamide derivatives in the same series; described as substantially less active against MRSA and penicillin-resistant S. aureus |
| Quantified Difference | Qualitative potency advantage for isoxazol-5-yl over isoxazol-3-yl regioisomers; fold-difference not explicitly quantified in abstract |
| Conditions | Panel of Gram-positive and Gram-negative pathogens; FtsZ-targeting antibacterial evaluation (Eur. J. Med. Chem. 2018, 159, 90–103) |
Why This Matters
The regioisomeric identity of the isoxazole attachment point is a binary structural feature that directly determines antibacterial potency class, making isoxazol-3-yl analogs unsuitable generic substitutes.
- [1] Bi, F.; Song, D.; Zhang, N.; Liu, Z.; Gu, X.; Ma, S. Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. Eur. J. Med. Chem. 2018, 159, 90–103. View Source
